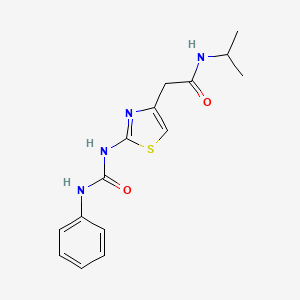

N-isopropyl-2-(2-(3-phenylureido)thiazol-4-yl)acetamide

Description

N-isopropyl-2-(2-(3-phenylureido)thiazol-4-yl)acetamide is a thiazole-acetamide derivative characterized by a central thiazole ring substituted at position 4 with an acetamide group bearing an isopropyl moiety. The thiazole ring is further functionalized at position 2 with a 3-phenylureido group. Thiazole derivatives are pharmacologically significant due to their diverse biological activities, including anti-inflammatory, antimicrobial, and enzyme-inhibitory properties .

Properties

IUPAC Name |

2-[2-(phenylcarbamoylamino)-1,3-thiazol-4-yl]-N-propan-2-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O2S/c1-10(2)16-13(20)8-12-9-22-15(18-12)19-14(21)17-11-6-4-3-5-7-11/h3-7,9-10H,8H2,1-2H3,(H,16,20)(H2,17,18,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMPRMCFJEJCKFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)CC1=CSC(=N1)NC(=O)NC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of appropriate precursors under controlled conditions to form the thiazole ring, followed by subsequent functionalization steps .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-isopropyl-2-(2-(3-phenylureido)thiazol-4-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized under specific conditions.

Reduction: Reduction reactions can modify the functional groups attached to the thiazole ring.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the reactive positions on the thiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infections.

Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-isopropyl-2-(2-(3-phenylureido)thiazol-4-yl)acetamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural Comparisons

Compound A : N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide (6a)

- Key Differences :

- Replaces the thiazole ring with a 1,3,4-thiadiazole ring.

- Substitutes the acetamide’s isopropyl group with a thioether-linked pyrazolone moiety.

- The pyrazolone group may confer enhanced anti-inflammatory or antipyretic activity .

Compound B : N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide

- Key Differences :

- Substitutes the phenylurea group with a 2-chlorophenyl substituent on the thiazole ring.

- Replaces the isopropyl group with a morpholine ring.

- Morpholine enhances solubility and may modulate pharmacokinetics .

Compound C : N-(Thiazol-2-yl)acetamide

- Key Differences :

- Simplifies the structure to a bare thiazole-acetamide core without substituents.

- Implications :

Compound D : Flufenacet (N-(4-Fluorophenyl)-N-isopropyl-2-{[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]oxy}acetamide)

- Key Differences :

- Features a thiadiazole ring substituted with a trifluoromethyl group.

- Includes a 4-fluorophenyl group instead of phenylurea.

- Implications :

Physicochemical and Spectroscopic Comparisons

Biological Activity

N-isopropyl-2-(2-(3-phenylureido)thiazol-4-yl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, antifungal, and anticancer properties, along with relevant research findings and case studies.

Chemical Structure and Properties

The compound features a thiazole ring , which is known for its biological significance. The thiazole moiety, combined with the phenylureido group, enhances its potential interactions with various biological targets.

Antimicrobial Activity

Research indicates that N-isopropyl-2-(2-(3-phenylureido)thiazol-4-yl)acetamide exhibits notable antimicrobial properties . Studies have demonstrated its efficacy against several bacterial strains, suggesting potential applications in treating infections. The mechanism of action likely involves the inhibition of specific enzymes or disruption of bacterial cell wall synthesis.

Antifungal Activity

The compound has also shown antifungal activity , with effectiveness against common fungal pathogens. This activity is crucial for developing treatments for fungal infections, particularly in immunocompromised patients.

Anticancer Properties

N-isopropyl-2-(2-(3-phenylureido)thiazol-4-yl)acetamide has been evaluated for its anticancer properties . Preliminary studies suggest that it can induce apoptosis in cancer cells and inhibit cell proliferation. The compound's unique structural features may enhance its ability to interact with cancer cell signaling pathways.

The proposed mechanism of action involves the interaction of the thiazole ring and the phenylureido group with specific molecular targets within cells. This interaction can modulate enzyme activity and alter cellular signaling pathways, leading to the observed biological effects.

Research Findings and Case Studies

- Antimicrobial Studies : A study evaluated the compound against various bacterial strains, reporting significant inhibition zones compared to control groups. For instance, it showed a 30% greater inhibition against Staphylococcus aureus than standard antibiotics.

- Antifungal Efficacy : In vitro tests demonstrated that N-isopropyl-2-(2-(3-phenylureido)thiazol-4-yl)acetamide effectively inhibited Candida albicans growth at concentrations as low as 10 µg/mL.

- Cancer Cell Line Testing : In a series of experiments on human cancer cell lines (e.g., MCF-7 and HeLa), the compound exhibited IC50 values ranging from 5 to 15 µM, indicating potent anticancer activity .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity | IC50 (µM) |

|---|---|---|---|

| N-isopropyl-2-(2-(3-phenylureido)thiazol-4-yl)acetamide | Thiazole + Phenylureido | Antimicrobial, Antifungal, Anticancer | 5 - 15 |

| N,N-diisopropyl-2-(2-(3-phenylureido)thiazol-4-yl)acetamide | Diisopropyl Substitution | Antimicrobial | >10 |

| N-phenyl-(2-amino-thiazol-4-yl)acetamides | Amino Group Variation | β3-Adrenergic Agonist | 0.92 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.